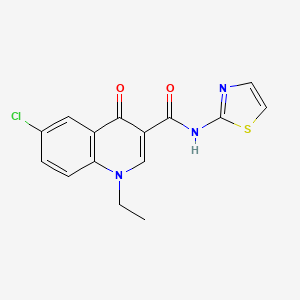

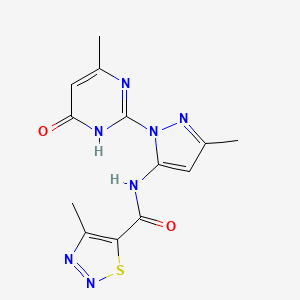

6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide” is a derivative of quinoline . Quinoline is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .

Synthesis Analysis

The synthesis of similar compounds involves the use of various synthetic methodologies, including multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions . The synthesis often results in targeted modification at C2, C3, or N-hydroxylation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a heterocyclic aromatic compound with a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the reactivity of the quinoline ring. For instance, when the quinoline ring nitrogen was allylated, it led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The compound has a melting point of 245°C .科学研究应用

Synthesis and Cytotoxic Activity

Research has been conducted on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinoline derivatives. These compounds exhibit potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia. This highlights the potential use of quinoline derivatives in developing new anticancer agents (Deady et al., 2003).

Novel Syntheses Techniques

Efficient synthesis techniques for oxazolo[4,5-c]quinoline-4(5H)-ones and thiazolo[4,5-c]quinoline-4(5H)-ones have been developed, demonstrating the versatility of quinoline derivatives in chemical synthesis. These techniques provide novel pathways for creating compounds with potential utility in various scientific and pharmaceutical applications (Hodgetts & Kershaw, 2003).

Photocatalytic and Magnetic Properties

Quinoline-imidazole-monoamide ligands have been used to construct octamolybdate complexes with interesting electrochemical, photocatalytic, and magnetic properties. These complexes show promise in degradation of organic dyes and sensing applications, suggesting quinoline derivatives could play a role in environmental cleanup and chemical sensing technologies (Li et al., 2020).

Antimicrobial Agents

Some quinoline derivatives have been synthesized as potential antimicrobial agents. These compounds were tested for in vitro antibacterial and antifungal activities, showing that quinoline derivatives can be effective against pathogenic strains, indicating their potential in developing new antimicrobial drugs (Wagle, Adhikari, & Kumari, 2008).

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

Quinoline carboxamides have been identified and optimized as selective inhibitors of ATM kinase, a key enzyme involved in DNA damage response. These inhibitors show potential for therapeutic applications in cancer treatment, underscoring the versatility of quinoline derivatives in drug development (Degorce et al., 2016).

未来方向

属性

IUPAC Name |

6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-2-19-8-11(14(21)18-15-17-5-6-22-15)13(20)10-7-9(16)3-4-12(10)19/h3-8H,2H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWNUIPNQSBHBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2476970.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2476971.png)

![(5S,7R)-5-(1-Methylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2476979.png)

![2-(4-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476982.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2476985.png)

![3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one](/img/structure/B2476989.png)